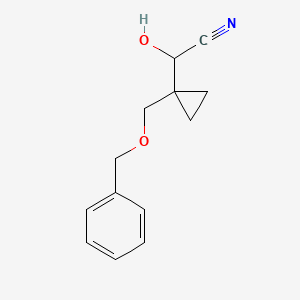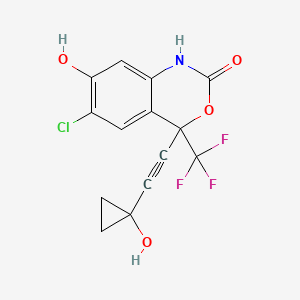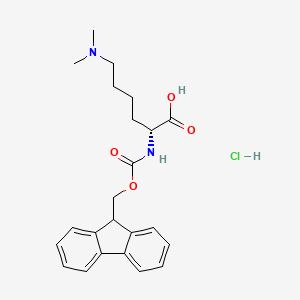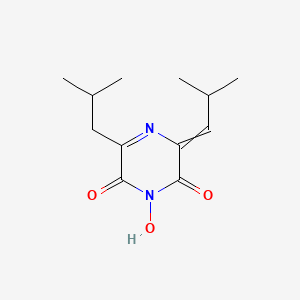
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is a protected intermediate used in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent .
Preparation Methods
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves several steps. One common method includes the reaction of 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile with benzyl alcohol under specific conditions to form the ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen cyanide, organometallics, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves its conversion to active intermediates that interact with specific molecular targets. In the case of Montelukast synthesis, the compound undergoes a series of reactions to form the active drug, which then binds to leukotriene D4 receptors, inhibiting their activity and reducing inflammation in the airways .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester include:
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester: Similar structure but with an amide group instead of a nitrile group.
2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile: Lacks the benzyl ester group.
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile: Similar structure but without the benzyl ester group.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Montelukast and other related compounds .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c14-8-12(15)13(6-7-13)10-16-9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 |
InChI Key |
IEFACFRTGHBKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)





![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)



![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)



